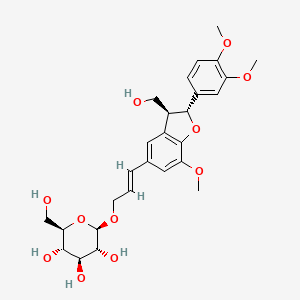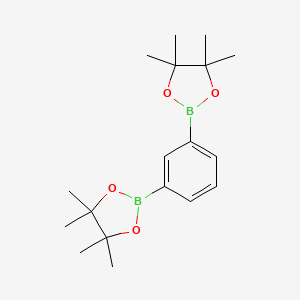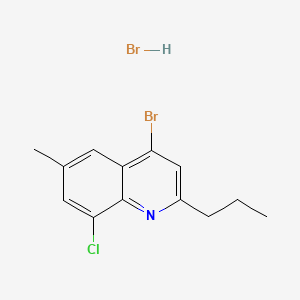
Longifloroside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Longifloroside A is a neolignan glucoside compound isolated from the whole plants of Pedicularis longiflora . It belongs to the class of lignans, which are a group of natural products known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its presence in traditional medicinal plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Longifloroside A is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves using organic solvents to obtain the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Pedicularis longiflora. The plant material is harvested, dried, and ground into a fine powder. This powder is then extracted using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Longifloroside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Longifloroside A has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Longifloroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: This compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Longifloroside A can be compared with other similar neolignan glucosides, such as:
Longifloroside B, C, and D: These compounds are also isolated from Pedicularis longiflora and share similar structural features.
Dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside: Another neolignan glucoside with comparable biological activities.
This compound is unique due to its specific structural configuration and the presence of distinct functional groups that contribute to its diverse biological activities .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQOACQMNIJQL-ZFNUXFBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCOC4C(C(C(C(O4)CO)O)O)O)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)/C=C/CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Longifloroside A and where is it found?
A1: this compound, also known as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, is a neolignan glucoside. It has been isolated from various plant sources, including Phlomis chimerae [] and Salicornia europaea [].
Q2: What is the structure of this compound?
A2: While a molecular formula and exact weight are not explicitly provided in the abstracts, the structure of this compound is described as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside. This indicates it consists of a dehydrodiconiferyl alcohol moiety with a methyl group at the 4-position and a β-ᴅ-glucopyranoside linked to the 9′-position. Structural elucidation was achieved using spectroscopic methods [, ].
Q3: Are there other neolignan glucosides similar to this compound found in nature?
A4: Yes, several neolignan glucosides structurally similar to this compound have been identified. One example is (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, a new compound isolated alongside this compound from Phlomis chimerae []. Another example is (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-ᴅ-glucopyranoside, also found in the same plant []. These findings highlight the diversity of neolignan glucosides in nature and their potential as sources of bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate](/img/structure/B598286.png)



![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
![2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B598297.png)

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)



